molecular formula C13H24 B1621841 Methylidenecyclododecane CAS No. 32400-07-0

Methylidenecyclododecane

Cat. No.: B1621841
CAS No.: 32400-07-0
M. Wt: 180.33 g/mol
InChI Key: FCUMNEBCUZTVQN-UHFFFAOYSA-N
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Description

Methylidenecyclododecane is an organic compound belonging to the class of cycloalkanes It is characterized by a twelve-membered carbon ring with a methylene group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylidenecyclododecane can be synthesized through several methods. One common approach involves the reaction of cyclododecanone with methylene iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically takes place in an inert solvent like tetrahydrofuran under reflux conditions. Another method involves the use of titanium complexes as catalysts, which facilitate the formation of the methylene group on the cyclododecane ring .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of titanium-based catalysts, such as bis(cyclopentadienyl)titanium dichloride, in combination with boron trifluoride etherate, has been reported to be effective in producing this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Methylidenecyclododecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclododecanone and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to cyclododecane.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted cyclododecanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Cyclododecanone and cyclododecanol.

    Reduction: Cyclododecane.

    Substitution: Halogenated cyclododecanes and other substituted derivatives.

Scientific Research Applications

Methylidenecyclododecane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying cycloalkane chemistry.

    Biology: Research on its biological activity and potential use in drug development is ongoing.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methylidenecyclododecane involves its interaction with various molecular targets. The methylene group can participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclododecane: Lacks the methylene group, making it less reactive in certain chemical reactions.

    Cyclododecanone: Contains a carbonyl group instead of a methylene group, leading to different reactivity and applications.

    Cyclododecanol: Contains a hydroxyl group, making it more polar and reactive in different types of reactions.

Uniqueness

Methylidenecyclododecane is unique due to the presence of the methylene group, which imparts distinct reactivity and potential for various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

methylidenecyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24/c1-13-11-9-7-5-3-2-4-6-8-10-12-13/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUMNEBCUZTVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379484
Record name Methylidenecyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32400-07-0
Record name Methylidenecyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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